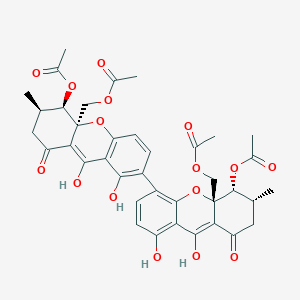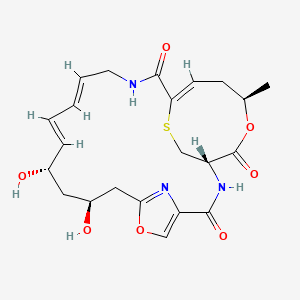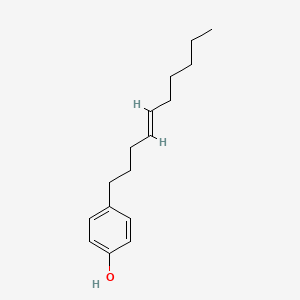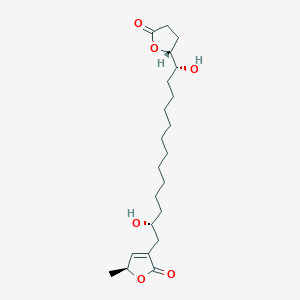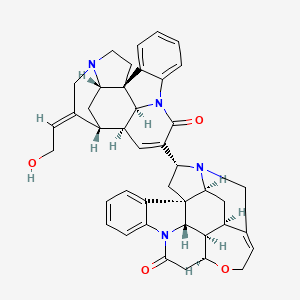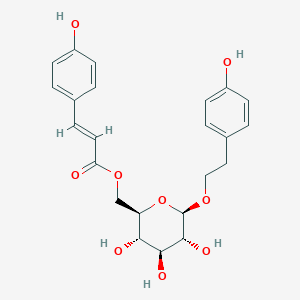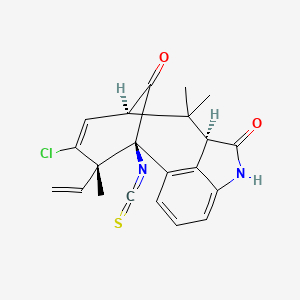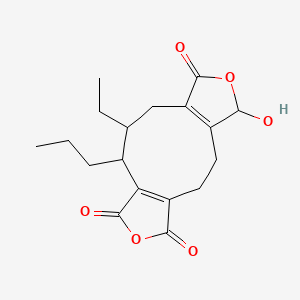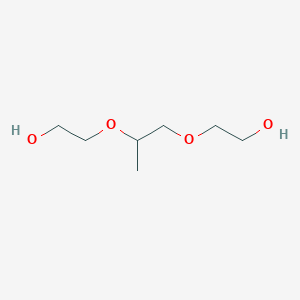
Tiodonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiodonium chloride, also known as 4-chlorophenyl-2-thienyliodonium chloride, is a chemical compound with the molecular formula C10H7ClIS.Cl. It is known for its bactericidal and algicidal properties. This compound has been studied for its potential use in dental care, particularly for its ability to inhibit dental plaque formation and reduce dental caries .
Métodos De Preparación
The synthesis of tiodonium chloride typically involves the reaction of 4-chloroiodobenzene with thiophene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Tiodonium chloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated products.
Reduction: It can be reduced to form less oxidized iodine-containing compounds.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tiodonium chloride has several scientific research applications, including:
Biology: this compound has been studied for its antimicrobial properties, particularly against dental plaque-forming bacteria.
Medicine: Research has explored its potential use in dental care products to prevent dental caries and gingivitis.
Industry: this compound is used in the formulation of certain industrial biocides and algicides.
Mecanismo De Acción
The mechanism of action of tiodonium chloride involves its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and algae. The molecular targets include bacterial cell wall components and enzymes involved in cell wall synthesis. By interfering with these targets, this compound effectively reduces microbial viability and prevents the formation of biofilms.
Comparación Con Compuestos Similares
Tiodonium chloride can be compared with other iodonium salts, such as diphenyliodonium chloride and phenyl-2-thienyliodonium chloride. These compounds share similar structures and reactivity but differ in their specific substituents and resulting properties. This compound is unique due to its specific combination of a chlorophenyl and thienyl group, which imparts distinct antimicrobial properties.
Similar compounds include:
- Diphenyliodonium chloride
- Phenyl-2-thienyliodonium chloride
- Iodobenzene diacetate
These compounds are used in various chemical and biological applications, but this compound stands out for its specific use in dental care and its unique antimicrobial efficacy.
Propiedades
Número CAS |
38070-41-6 |
|---|---|
Fórmula molecular |
C10H7Cl2IS |
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1 |
Clave InChI |
MUDNTMPKEQHPDK-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
SMILES canónico |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
Sinónimos |
DH-164 DL 164 tiodonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
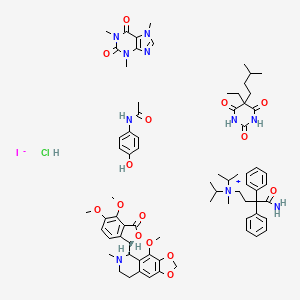
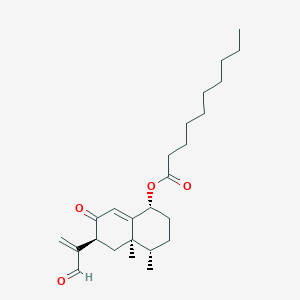
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
